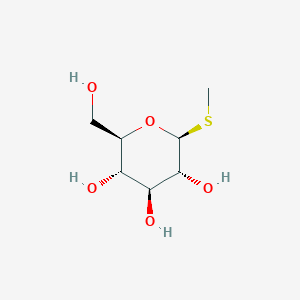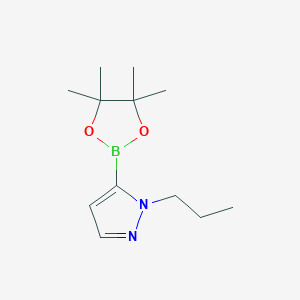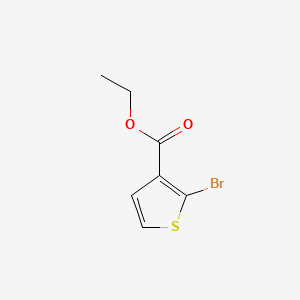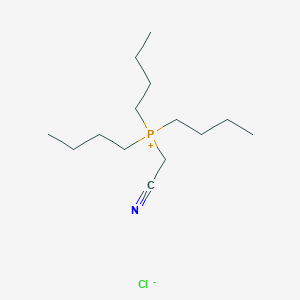
Methyl-beta-D-thioglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-beta-D-thioglucopyranoside: is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl-beta-D-thioglucopyranoside can be synthesized through multiple steps starting from D-glucose. One common method involves the acetylation of D-glucose to form pentaacetylglucose, followed by bromination to produce acetobromo glucose. This intermediate then reacts with thiourea to form an isothiuronium salt, which is subsequently neutralized and reduced to yield the thiol. The thiol reacts with methyl iodide to form the final product, this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl-beta-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glycosidic bond can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioglycosides.
Aplicaciones Científicas De Investigación
Chemistry: Methyl-beta-D-thioglucopyranoside is used as a building block in the synthesis of more complex molecules. Its stability and resistance to enzymatic degradation make it a valuable tool in synthetic organic chemistry .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It serves as a substrate for glycosidases and helps in understanding the mechanisms of these enzymes .
Medicine: The compound is used in drug development and delivery systems. Its stability and biocompatibility make it suitable for formulating drugs that require controlled release or targeted delivery .
Industry: this compound is used in the production of detergents and surfactants. Its ability to solubilize membrane proteins without denaturing them is particularly valuable in the pharmaceutical and biotechnology industries .
Mecanismo De Acción
Methyl-beta-D-thioglucopyranoside exerts its effects by interacting with specific molecular targets, such as glycosidases. The sulfur atom in the glycosidic bond makes it resistant to hydrolysis by these enzymes, allowing it to act as a competitive inhibitor. This inhibition helps in studying the enzyme’s activity and understanding its role in various biological processes .
Comparación Con Compuestos Similares
Methyl-beta-D-glucopyranoside: Similar structure but with an oxygen atom in the glycosidic bond instead of sulfur.
Methyl-beta-D-thiogalactoside: Similar structure but with a galactose moiety instead of glucose.
Octyl-beta-D-thioglucopyranoside: Similar structure but with an octyl group instead of a methyl group.
Uniqueness: Methyl-beta-D-thioglucopyranoside is unique due to its sulfur-containing glycosidic bond, which provides enhanced stability and resistance to enzymatic hydrolysis compared to its oxygen-containing counterparts. This makes it particularly useful in applications where stability and resistance to degradation are crucial .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNFLTVAMOOPJ-ZFYZTMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436454 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30760-09-9 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)


